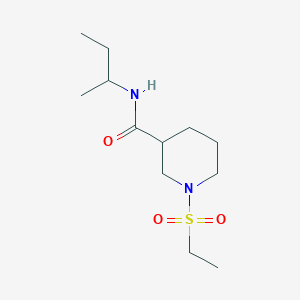

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-butan-2-yl-1-ethylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-4-10(3)13-12(15)11-7-6-8-14(9-11)18(16,17)5-2/h10-11H,4-9H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLVJSXJXKQICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Butan-2-yl Group: This can be achieved through alkylation reactions using butan-2-yl halides.

Carboxamide Formation: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Therapy

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been investigated for its efficacy as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are critical in cancer cell survival. In studies involving small-molecule inhibitors, such compounds demonstrated potent inhibition of cancer cell growth and induced apoptosis in tumor models, suggesting that N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide may share similar therapeutic properties .

1.2 Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Compounds with piperidine rings have been shown to interact with various neurotransmitter receptors, which could lead to therapeutic effects in conditions like depression and anxiety .

Environmental Applications

3.1 Biodegradation Studies

Research has also explored the environmental impact of compounds similar to N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide, particularly regarding their biodegradability and potential as biodegradable surfactants in environmental remediation processes. These studies are essential for assessing the ecological footprint of synthetic compounds .

Case Studies

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine-based inhibitors, including ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide), a high-affinity Mpro inhibitor identified via molecular docking . Below is a detailed comparison:

Structural and Functional Differences

| Property | N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide | ZINC08765174 |

|---|---|---|

| Core Structure | Piperidine-3-carboxamide | Piperidine-3-carboxamide |

| Position 1 Substituent | Ethylsulfonyl (-SO₂C₂H₅) | 3-(1H-indol-3-yl)propanoyl |

| N-Alkyl Chain | Butan-2-yl | 4-Phenylbutan-2-yl |

| Key Functional Groups | Sulfonyl group (electrophilic) | Indole moiety (aromatic, H-bond donor/acceptor) |

The absence of a phenyl group in the N-alkyl chain may lower lipophilicity compared to ZINC08765174, influencing membrane permeability .

Binding Affinity and Selectivity

ZINC08765174 exhibits a strong binding affinity (-11.5 kcal/mol) to SARS-CoV-2 Mpro, surpassing the control drug peramivir (-9.8 kcal/mol) . While direct data for N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide are unavailable, its sulfonyl group may engage in polar interactions with Mpro’s catalytic dyad (Cys145 and His41), albeit with lower affinity than ZINC08765174’s indole-propanoyl group, which forms π-π stacking and hydrogen bonds .

Pharmacokinetic and ADME Properties

The target compound’s lower molecular weight and LogP suggest improved solubility and oral bioavailability compared to ZINC08765174. However, the absence of aromatic groups may reduce target engagement in hydrophobic enzyme pockets .

Research Findings and Implications

- N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide : While untested against Mpro, its sulfonyl group aligns with strategies to enhance covalent binding to cysteine residues in proteases. Further in vitro studies are required to validate its efficacy and selectivity.

Biological Activity

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethylsulfonyl group and a butan-2-yl chain, which contribute to its pharmacological properties. The structural formula can be represented as follows:

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been investigated for its interactions with various biological targets, including:

- Enzyme Inhibition : The compound exhibits potential as an inhibitor of specific enzymes, which may lead to altered metabolic pathways.

- Receptor Binding : It shows affinity for certain receptors, suggesting a role in modulating signaling pathways relevant to various physiological processes.

Anticancer Properties

Research indicates that compounds similar to N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide have shown promising anticancer activities. For example, studies have demonstrated that related piperidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspases and PARP cleavage .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Study 1: Enzyme Inhibition Assay

A study evaluated the enzyme inhibition activity of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide against lysosomal phospholipase A2 (LPLA2). The results indicated that the compound inhibited LPLA2 with an IC50 value of approximately 0.5 μM, suggesting significant potential for further development in drug formulations targeting phospholipidosis-related conditions .

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide | LPLA2 | 0.5 |

Study 2: Anticancer Efficacy in Xenograft Models

In vivo studies using xenograft models demonstrated that the administration of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation markers .

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Administered | 65 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with piperidine derivatives. For example:

Sulfonylation : Reacting piperidine with ethylsulfonyl chloride under basic conditions (e.g., NaH in THF) at 0–5°C to form 1-(ethylsulfonyl)piperidine.

Carboxamide Formation : Coupling the sulfonylated piperidine with butan-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF at room temperature.

- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted via Design of Experiments (DoE) to maximize yield and purity. Analytical techniques like TLC and HPLC monitor reaction progress .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine ring substitution) and sulfonamide/amide bond formation.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable.

- HPLC-PDA : Quantifies purity (>95% typically required for biological assays) .

Q. How do solubility and stability properties impact experimental design?

- Methodology :

- Solubility : Test in solvents (DMSO, ethanol, aqueous buffers) via shake-flask method. Poor solubility may require co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.

- Stability : Assess under varying pH (e.g., simulated gastric fluid) and temperatures (4°C, 25°C) via LC-MS. Degradation products inform storage conditions (e.g., desiccated, −20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent enzyme inhibition results)?

- Methodology :

Assay Validation : Confirm assay reproducibility using positive controls (e.g., known inhibitors).

Dose-Response Curves : Establish IC₅₀ values across multiple replicates to rule out outliers.

Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions.

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains potency variations across studies .

Q. What strategies enhance selectivity for target receptors or enzymes?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethylsulfonyl vs. methylsulfonyl groups) and test analogs.

- Molecular Dynamics Simulations : Identify key binding-pocket interactions (e.g., hydrogen bonds with Glu205 in acetylcholinesterase).

- Metabolic Profiling : Evaluate CYP450 interactions to rule off-target effects .

Q. How can structural modifications improve pharmacokinetic properties (e.g., bioavailability)?

- Methodology :

- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity, improving aqueous solubility.

- Pro-drug Design : Mask amide/sulfonamide groups with cleavable esters for enhanced absorption.

- In Silico ADME Prediction : Tools like SwissADME predict permeability (e.g., Blood-Brain Barrier penetration) .

Q. What approaches validate hypothesized mechanisms of action (e.g., neurotransmitter modulation)?

- Methodology :

Receptor Binding Assays : Radioligand competition studies (e.g., ³H-serotonin displacement).

Gene Knockdown Models : siRNA silencing of target receptors in cell lines to confirm pathway dependence.

In Vivo Behavioral Studies : Rodent models (e.g., forced swim test for antidepressant activity) correlate biochemical and phenotypic effects .

Data Contradiction Analysis Framework

| Issue | Possible Causes | Resolution Strategies | References |

|---|---|---|---|

| Variable IC₅₀ values | Impure batches, assay interference | Reproduce with HPLC-purified compound; use LC-MS | |

| Inconsistent solubility | Polymorphism (crystalline vs. amorphous) | Recrystallize; characterize via PXRD | |

| Divergent in vivo efficacy | Metabolic instability, species differences | Pharmacokinetic profiling in multiple species |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.